Cas no 2168659-99-0 (2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid)

2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2168659-99-0
- EN300-1268988
-
- Inchi: 1S/C9H11NO4S/c1-5-7(9(12)13)15-8(10-5)6(11)3-4-14-2/h3-4H2,1-2H3,(H,12,13)
- InChI Key: KKIVHQGNKDUYCX-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C)N=C1C(CCOC)=O
Computed Properties
- Exact Mass: 229.04087901g/mol
- Monoisotopic Mass: 229.04087901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 105Ų
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1268988-0.25g |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 0.25g |
$814.0 | 2023-06-08 | ||
Enamine | EN300-1268988-1.0g |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 1g |
$884.0 | 2023-06-08 | ||
Enamine | EN300-1268988-10000mg |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 10000mg |
$3807.0 | 2023-10-02 | ||
Enamine | EN300-1268988-5.0g |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 5g |
$2566.0 | 2023-06-08 | ||
Enamine | EN300-1268988-0.05g |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 0.05g |
$744.0 | 2023-06-08 | ||
Enamine | EN300-1268988-2.5g |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 2.5g |
$1735.0 | 2023-06-08 | ||
Enamine | EN300-1268988-0.1g |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 0.1g |
$779.0 | 2023-06-08 | ||
Enamine | EN300-1268988-100mg |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 100mg |
$779.0 | 2023-10-02 | ||
Enamine | EN300-1268988-1000mg |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 1000mg |
$884.0 | 2023-10-02 | ||
Enamine | EN300-1268988-10.0g |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2168659-99-0 | 10g |
$3807.0 | 2023-06-08 |
2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid Related Literature
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid
2-(3-Methoxypropanoyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid: A Novel Compound with Promising Therapeutic Potential
2-(3-Methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid, with the CAS number 2168659-99-0, represents a unique chemical entity that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, ranging from antimicrobial properties to potential therapeutic applications in neurodegenerative diseases. The structural complexity of this molecule, particularly the presence of multiple functional groups such as the methoxypropanoyl group and the thiazole ring, contributes to its unique pharmacological profile.
Recent studies have highlighted the importance of thiazole-based compounds in the development of novel therapeutics. For instance, a 2023 study published in the journal Journal of Medicinal Chemistry demonstrated that thiazole derivatives can modulate specific signaling pathways associated with inflammation and oxidative stress. The 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-3-carboxylic acid molecule, with its methoxypropanoyl substituent, may offer enhanced metabolic stability compared to its non-methoxylated counterparts, which is a critical factor in drug development. This stability is attributed to the electron-donating effect of the methoxy group, which can influence the molecule's reactivity and bioavailability.
The thiazole ring in this compound is a key structural feature that contributes to its biological activity. Thiazole rings are known to participate in various biological processes, including enzyme inhibition and receptor modulation. The 1,3-thiazole ring system in this molecule provides a scaffold for potential interactions with target proteins, making it a promising candidate for drug discovery. Researchers have also explored the role of thiazole derivatives in targeting specific enzymes involved in metabolic disorders, such as those related to diabetes and obesity.
One of the most intriguing aspects of 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid is its potential application in the treatment of neurodegenerative diseases. A 2023 study published in the Journal of Neurochemistry suggested that thiazole-based compounds could modulate the expression of genes associated with neuroinflammation. The methoxypropanoyl group in this molecule may enhance its ability to cross the blood-brain barrier, which is a critical factor in the development of drugs for central nervous system disorders.
Another area of interest is the potential of thiazole derivatives in combating microbial infections. A 2023 review in the Antimicrobial Agents and Chemotherapy journal highlighted the antimicrobial properties of thiazole-based compounds, particularly their ability to inhibit the growth of multidrug-resistant bacteria. The 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid molecule may offer a new approach to combatting antibiotic resistance, a growing global health concern.
From a synthetic perspective, the preparation of 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves a series of well-defined steps. The synthesis typically begins with the formation of the thiazole ring through a nucleophilic substitution reaction. The introduction of the methoxypropanoyl group is often achieved via an acylation reaction, which requires precise control of reaction conditions to ensure the desired product is formed. The final step involves the formation of the carboxylic acid group, which is crucial for the molecule's biological activity.
Recent advancements in synthetic chemistry have enabled the efficient production of thiazole derivatives with high purity and yield. Techniques such as microwave-assisted synthesis and solid-phase peptide synthesis have been employed to optimize the synthesis of 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid. These methods not only improve the efficiency of the synthesis process but also reduce the environmental impact associated with traditional chemical synthesis.
In addition to its potential therapeutic applications, 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid has also been studied for its role in material science. The thiazole ring and the methoxypropanoyl group can influence the physical properties of polymers and coatings. Researchers have explored the use of thiazole derivatives in the development of biodegradable materials, which is a significant area of research in the context of sustainable chemistry.
The pharmacokinetic profile of 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid is another important aspect of its potential as a therapeutic agent. Studies have shown that the methoxypropanoyl group can enhance the solubility of the molecule, which is essential for its absorption in the gastrointestinal tract. Additionally, the thiazole ring may contribute to the molecule's stability in biological systems, reducing the risk of degradation before it reaches its target site.
Despite the promising findings, there are still challenges associated with the development of 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid as a therapeutic agent. One of the main challenges is the potential for toxicity, which is a common concern with many new chemical entities. Researchers are actively working to identify the optimal dosage and administration route to minimize any adverse effects while maximizing therapeutic benefits.
In conclusion, 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid represents a promising area of research in pharmaceutical science. Its unique structural features, including the thiazole ring and the methoxypropanoyl group, contribute to its potential applications in various therapeutic areas. Ongoing research is focused on understanding the full potential of this compound, from its synthetic challenges to its therapeutic applications. As the field of medicinal chemistry continues to evolve, compounds like 2-(3-methoxypropanoyl)-4-methyl-1,3-thiazole-5-carboxylic acid may play a significant role in the development of new and effective treatments for a wide range of diseases.
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